Inositol 3-phosphate
Overview
Description
Inositol 3-phosphate is a crucial intermediate in the biosynthesis of inositol, a six-carbon cyclitol that is essential for the viability of eukaryotic cells. Inositol compounds play pivotal roles in various cellular processes, including osmoregulation, membrane biogenesis, cytoskeletal organization, membrane trafficking, signal transduction, gene expression, DNA repair, energy metabolism, and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol 3-phosphate can be synthesized from D-glucose 6-phosphate through the action of the enzyme inositol-3-phosphate synthase. This enzyme catalyzes the conversion of D-glucose 6-phosphate to this compound . The reaction conditions typically involve an aqueous environment with optimal pH and temperature settings to facilitate enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves enzymatic catalysis using starch or cellulose as substrates. The process includes the use of multiple enzymes such as α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase. This multi-enzyme reaction system enhances the yield of this compound and is scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Inositol 3-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are crucial for its role in cellular signaling and metabolism.
Common Reagents and Conditions: The phosphorylation of this compound typically involves kinases, while dephosphorylation is mediated by phosphatases. Hydrolysis reactions may require specific pH conditions and the presence of water or other solvents .
Major Products: The major products formed from these reactions include various inositol phosphates, such as inositol 1,4,5-trisphosphate, which plays a significant role in calcium signaling within cells .
Scientific Research Applications
Inositol 3-phosphate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a precursor for the synthesis of other inositol phosphates and phosphoinositides, which are involved in signal transduction, membrane trafficking, and cytoskeletal organization . In medicine, this compound and its derivatives are studied for their potential therapeutic effects in treating mood disorders, diabetes, and cancer .
Mechanism of Action
Inositol 3-phosphate exerts its effects by participating in the inositol phosphate signaling pathway. It is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol 1,4,5-trisphosphate and diacylglycerol. Inositol 1,4,5-trisphosphate then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This calcium signaling cascade regulates various cellular processes, including metabolism, cell growth, and apoptosis .
Comparison with Similar Compounds
- Myo-inositol
- D-chiro-inositol
- Inositol hexakisphosphate
- Inositol 1,4,5-trisphosphate
Comparison: Inositol 3-phosphate is unique due to its specific role as an intermediate in the biosynthesis of inositol and its derivatives. Unlike myo-inositol and D-chiro-inositol, which are primarily involved in cellular signaling and metabolic regulation, this compound serves as a precursor for the synthesis of various inositol phosphates and phosphoinositides . Inositol hexakisphosphate and inositol 1,4,5-trisphosphate are more directly involved in cellular signaling pathways, particularly in calcium signaling .
Properties
IUPAC Name |
[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAPMGSXUVUWAF-GCVPSNMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315105 | |
Record name | Inositol 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-35-3, 2831-74-5, 15421-51-9 | |
Record name | Inositol monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 3-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 1-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INOSITOL MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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